molecular formula C9H5N3O2S B14942020 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-

5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-

Cat. No.: B14942020
M. Wt: 219.22 g/mol
InChI Key: FPOLUQXDVPFIGB-UHFFFAOYSA-N
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Description

5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)- is a heterocyclic compound that features a triazole ring fused with a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, catalyzed by acids . Another efficient method is a one-pot catalyst-free procedure at room temperature, involving the reaction of dibenzoylacetylene and triazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and specific catalysts depending on the desired reaction.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)- include:

Uniqueness

The uniqueness of 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furanyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H5N3O2S

Molecular Weight

219.22 g/mol

IUPAC Name

7-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

InChI

InChI=1S/C9H5N3O2S/c13-8-4-7(6-2-1-3-14-6)15-9-11-10-5-12(8)9/h1-5H

InChI Key

FPOLUQXDVPFIGB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=O)N3C=NN=C3S2

Origin of Product

United States

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